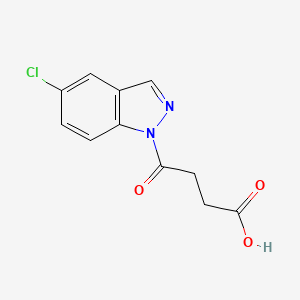
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol” appears to be a chemical compound. However, there is limited specific information available about this exact compound1. It seems to be related to “1-(2,4-Dichlorobenzyl)piperazine”, which is a liquid with a density of 1.255 g/mL, a flash point >110°C (230°F), and a refractive index of 1.5711.
Synthesis Analysis
There is no specific synthesis analysis available for “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol”. However, there are methods for preparing related compounds such as 2,4-dichloroacetophenone2 and 2,4-Dichlorobenzoyl chloride3. These methods involve acylation, hydrolysis, washing, distillation, and crystallization2.Molecular Structure Analysis
There is no specific molecular structure analysis available for “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol”. However, a related compound, “1-(2,4-Dichlorobenzyl)piperazine”, has a molecular formula of C11H14Cl2N2 and a molecular weight of 245.15 g/mol1.Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol”. However, 2,4-Dichlorobenzyl alcohol, a related compound, is known to be a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol” are not specifically known. However, “1-(2,4-Dichlorobenzyl)piperazine”, a related compound, is a liquid with a density of 1.255 g/mL, a flash point >110°C (230°F), and a refractive index of 1.5711.Wissenschaftliche Forschungsanwendungen
1. 1-(2,4-Dichlorobenzyl)piperazine
- Application Summary : This compound is used in various chemical reactions due to its structure and properties .
- Methods of Application : The specific methods of application can vary depending on the reaction it’s being used in. It’s typically used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction it’s being used in .
2. 2,4-Dichlorobenzyl Alcohol
- Application Summary : This compound is an antiseptic found in commercially available throat lozenges. It’s also used to deactivate Respiratory syncytial virus and SARS-CoV .
- Methods of Application : It’s typically used in the form of lozenges for throat infections. For viral deactivation, it’s likely used in a lab setting with specific procedures .
- Results or Outcomes : It has been found to be effective in treating throat infections and deactivating certain viruses .
3. Zinc (II) Phthalocyanine Derivative
- Application Summary : A synthetic strategy was reported to access zinc (II) phthalocyanine containing a 2-(2,4-dichloro-benzyl)-4-(1,1,3,3-tetramethyl-butyl)phenoxy group .
- Methods of Application : The process was initiated from the Clofoctol derivative, a synthetic compound with antiviral activity against SARS-CoV-2 .
- Results or Outcomes : The specific outcomes of this synthetic strategy were not provided in the source .
4. 1-(2,4-Dichloro-benzyl-idene)-4-ethyl-thio-semicarbazide
- Application Summary : This compound was prepared by the reaction of 4-ethyl-thio-semicarbazide and 2,4-dichloro-benzaldehyde .
- Methods of Application : The compound is approximately planar, with the dihedral angle between the benzene ring and the thio-urea unit being 8.43 (18)° .
- Results or Outcomes : In the crystal, inversion dimers linked by pairs of N-H⋯S hydrogen bonds generate R (2) (2) (8) loops .
5. Method for preparing 2, 4-dichloroacetophenone
- Application Summary : This method is used for producing 2, 4-dichloroacetophenone .
- Methods of Application : The method mainly includes acylation, hydrolysis, washing, distillation, and crystallization, and m-dichlorobenzene and acetic anhydride are in acylation reaction under the effects of anhydrous aluminum trichloride .
- Results or Outcomes : The method has the advantages that the m-dichlorobenzene is used as a raw material, the acetic anhydride is used as an acylating agent .
6. 1-(2,4-Dichlorobenzyl)piperazine
- Application Summary : This compound is used in various industrial testing applications .
- Methods of Application : The specific methods of application can vary depending on the testing it’s being used in .
- Results or Outcomes : The outcomes can vary widely depending on the specific testing it’s being used in .
4. 1-(2,4-Dichloro-benzyl-idene)-4-ethyl-thio-semicarbazide
- Application Summary : This compound was prepared by the reaction of 4-ethyl-thio-semicarbazide and 2,4-dichloro-benzaldehyde .
- Methods of Application : The compound is approximately planar, with the dihedral angle between the benzene ring and the thio-urea unit being 8.43 (18)° .
- Results or Outcomes : In the crystal, inversion dimers linked by pairs of N-H⋯S hydrogen bonds generate R (2) (2) (8) loops .
5. Method for preparing 2, 4-dichloroacetophenone
- Application Summary : This method is used for producing 2, 4-dichloroacetophenone .
- Methods of Application : The method mainly includes acylation, hydrolysis, washing, distillation, and crystallization, and m-dichlorobenzene and acetic anhydride are in acylation reaction under the effects of anhydrous aluminum trichloride .
- Results or Outcomes : The method has the advantages that the m-dichlorobenzene is used as a raw material, the acetic anhydride is used as an acylating agent .
6. 1-(2,4-Dichlorobenzyl)piperazine
- Application Summary : This compound is used in various industrial testing applications .
- Methods of Application : The specific methods of application can vary depending on the testing it’s being used in .
- Results or Outcomes : The outcomes can vary widely depending on the specific testing it’s being used in .
Safety And Hazards
The safety and hazards of “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol” are not specifically known. However, 2,4-Dichlorobenzyl alcohol, a related compound, is classified as having acute toxicity (inhalation), serious eye damage, and harmful to aquatic life with long lasting effects6.
Zukünftige Richtungen
There is no specific information available on the future directions of “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol”. However, research into imidazole and benzimidazole derivatives, which could potentially include this compound, is ongoing with infinite potentiality7.
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZKXAKTSOBSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463438.png)
![4-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1463439.png)
![Dimethoxypillar[5]arene](/img/structure/B1463440.png)

amine hydrochloride](/img/structure/B1463444.png)

![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)

![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1463449.png)
![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)

![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)